Diethyl 2-isopropylthiazole-4-methylphosphonate

Übersicht

Beschreibung

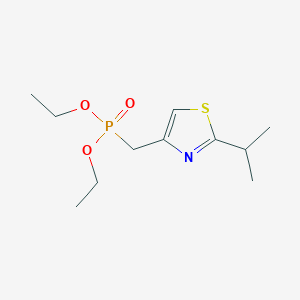

Diethyl 2-isopropylthiazole-4-methylphosphonate is a chemical compound with the molecular formula C11H20NO3PS and a molecular weight of 277.32 g/mol . It is known for its unique structure, which includes a thiazole ring and a phosphonate group, making it a compound of interest in various scientific research fields .

Vorbereitungsmethoden

The synthesis of Diethyl 2-isopropylthiazole-4-methylphosphonate typically involves the reaction of 2-isopropylthiazole with diethyl phosphite under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and requires careful control of temperature and reaction time to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Analyse Chemischer Reaktionen

Diethyl 2-isopropylthiazole-4-methylphosphonate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or other reduced forms.

Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Diethyl 2-isopropylthiazole-4-methylphosphonate has shown significant potential in biological applications, particularly in drug development:

- Anticancer Research : The compound's structure allows it to interact with biological targets, making it a candidate for drug development aimed at inhibiting specific enzymes or pathways involved in cancer progression. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, showcasing its cytotoxic effects at concentrations above 10 µM .

- Antimicrobial Properties : Recent studies have evaluated the antibacterial activity of various thiazole derivatives, including this compound, against multidrug-resistant pathogens. It has demonstrated significant efficacy against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics .

Material Science

In material science, this compound is being explored for its potential as a ligand in constructing metal complexes. Its unique thiazole structure allows for versatile coordination with various metal ions, which can lead to the development of new materials with tailored properties for applications in catalysis and electronics .

Chemical Reactions

The compound can undergo several chemical transformations due to its reactive functional groups:

- Phosphorylation Reactions : It can be used as a phosphorylating agent in organic synthesis, contributing to the formation of phosphonates and phosphates which are valuable in pharmaceuticals and agrochemicals.

- Ligand Exchange Reactions : As a ligand, it can participate in exchange reactions that form stable complexes with transition metals, enhancing catalytic activity in various chemical reactions .

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of this compound on human cancer cell lines demonstrated that it significantly reduced cell viability at specific concentrations. This highlights its potential as a lead compound for further development into anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antibacterial activity of this compound against several strains of bacteria. It was found to exhibit potent activity against MRSA, indicating its potential use as an alternative treatment option for resistant bacterial infections .

Wirkmechanismus

The mechanism of action of Diethyl 2-isopropylthiazole-4-methylphosphonate involves its interaction with molecular targets, such as enzymes and receptors. The thiazole ring and phosphonate group can form strong interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.

Vergleich Mit ähnlichen Verbindungen

Diethyl 2-isopropylthiazole-4-methylphosphonate can be compared with other similar compounds, such as:

Diethyl 2-isopropylthiazole-4-carboxylate: Similar structure but with a carboxylate group instead of a phosphonate group.

Diethyl 2-isopropylthiazole-4-sulfonate: Contains a sulfonate group, offering different reactivity and applications.

The uniqueness of this compound lies in its phosphonate group, which provides distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

Diethyl 2-isopropylthiazole-4-methylphosphonate is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is often associated with various biological activities. The thiazole moiety is known for its role in drug design, particularly due to its ability to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, compounds with thiazole rings have demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance anticancer properties:

- Cytotoxicity : Compounds related to this compound exhibited IC50 values in the micromolar range against cancer cell lines such as A-431 and Jurkat, suggesting strong potential for further development as anticancer agents .

- Mechanism of Action : The interaction of these compounds with proteins involved in apoptosis and cell proliferation has been documented. For example, molecular dynamics simulations revealed that certain thiazole derivatives interact primarily through hydrophobic contacts with target proteins .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented, with several studies indicating effectiveness against both Gram-positive and Gram-negative bacteria:

- Bacterial Inhibition : this compound has shown promising results in inhibiting bacterial growth, particularly against strains like Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication .

- Structure-Activity Relationship : Research indicates that specific substitutions on the thiazole ring can significantly enhance antibacterial activity, emphasizing the importance of structural modifications in drug design .

Inflammatory Response Modulation

Some studies suggest that thiazole derivatives can also modulate inflammatory responses:

- Cyclooxygenase Inhibition : Certain analogs have demonstrated strong inhibition of cyclooxygenase enzymes, which play a critical role in inflammation. This suggests that this compound may possess anti-inflammatory properties alongside its anticancer and antimicrobial activities .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity Type | Target/Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|---|

| Anticancer | A-431 | ~1.98 | Significant cytotoxicity observed |

| Anticancer | Jurkat | <1.61 | Comparable to standard drugs like doxorubicin |

| Antimicrobial | Escherichia coli | Not specified | Effective against multiple bacterial strains |

| Anti-inflammatory | Cyclooxygenase Inhibition | Not specified | Strong inhibition noted |

Case Studies

- Antitumor Activity : A study investigated a series of thiazoles similar to this compound and found that modifications at specific positions significantly enhanced their anticancer activity. The presence of electron-donating groups was crucial for increasing potency against various cancer cell lines .

- Antimicrobial Efficacy : Another study focused on the antibacterial potential of thiazole derivatives, demonstrating effective inhibition against Staphylococcus aureus. The research emphasized the importance of structural variations in enhancing antimicrobial efficacy .

Eigenschaften

IUPAC Name |

4-(diethoxyphosphorylmethyl)-2-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20NO3PS/c1-5-14-16(13,15-6-2)7-10-8-17-11(12-10)9(3)4/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJGPICWINPMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CSC(=N1)C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376805 | |

| Record name | Diethyl 2-isopropylthiazole-4-methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675201-26-0 | |

| Record name | Diethyl 2-isopropylthiazole-4-methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.